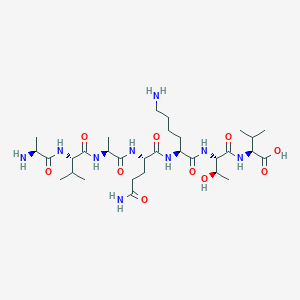

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valin ist eine Peptidverbindung, die aus acht Aminosäuren besteht: L-Alanin, L-Valin, L-Alanin, L-Glutamin, L-Lysin, L-Threonin und L-Valin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von geschützten Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kopplung: Die nächste Aminosäure mit geschützter Aminogruppe wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valin erfolgt häufig unter Verwendung von automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, was eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Aminosäureseitenketten beeinflussen, insbesondere diejenigen, die Schwefel oder aromatische Gruppen enthalten.

Reduktion: Diese Reaktion kann Disulfidbrücken reduzieren, falls vorhanden.

Substitution: Aminosäureseitenketten können an Substitutionsreaktionen teilnehmen, wodurch sich die Eigenschaften des Peptids ändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Ameisensäure können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Verschiedene Nucleophile können eingesetzt werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen Aminosäuren und den Reaktionsbedingungen ab. So kann beispielsweise die Oxidation von Methioninresten zu Methioninsulfoxid führen, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Es wird in Zellkulturstudien verwendet, um die Aufnahme und den Stoffwechsel von Peptiden zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen, beispielsweise in Medikamentenabgabesystemen oder als bioaktives Peptid mit spezifischen biologischen Funktionen.

Industrie: Es kann bei der Entwicklung von Peptid-basierten Materialien und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Zelloberflächenrezeptoren oder Enzymen interagieren und so spezifische zelluläre Reaktionen auslösen. Die Struktur des Peptids ermöglicht es ihm, an Zielmoleküle mit hoher Spezifität zu binden, wodurch verschiedene biochemische Pfade beeinflusst werden.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine has several scientific research applications:

Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.

Biology: It is used in cell culture studies to investigate peptide uptake and metabolism.

Medicine: It has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.

Industry: It can be utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, triggering specific cellular responses. The peptide’s structure allows it to bind to target molecules with high specificity, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-glutamin: Ein Dipeptid, das in der Medizin und Ernährung eingesetzt wird.

L-Valyl-L-alanin: Bekannt für seine Sorptionseigenschaften gegenüber organischen Verbindungen.

L-Alanyl-L-valin: Ähnlich in der Struktur, aber mit unterschiedlichen Aminosäuresequenzen.

Einzigartigkeit

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus hydrophoben und hydrophilen Resten ermöglicht vielseitige Wechselwirkungen mit verschiedenen Molekülen, was es in verschiedenen Forschungs- und Industrieanwendungen wertvoll macht.

Eigenschaften

CAS-Nummer |

651292-10-3 |

|---|---|

Molekularformel |

C31H57N9O10 |

Molekulargewicht |

715.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C31H57N9O10/c1-14(2)22(38-25(43)16(5)33)29(47)35-17(6)26(44)36-20(11-12-21(34)42)27(45)37-19(10-8-9-13-32)28(46)40-24(18(7)41)30(48)39-23(15(3)4)31(49)50/h14-20,22-24,41H,8-13,32-33H2,1-7H3,(H2,34,42)(H,35,47)(H,36,44)(H,37,45)(H,38,43)(H,39,48)(H,40,46)(H,49,50)/t16-,17-,18+,19-,20-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

AMFIQRIAUURYCY-YGIPXMDJSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)

![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)

![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)